N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide - 1421517-56-7

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide

Catalog Number: EVT-2849742
CAS Number: 1421517-56-7
Molecular Formula: C19H18F3N3O2S
Molecular Weight: 409.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anticancer Agents: Several papers describe the synthesis and anticancer properties of 1,2,3-triazole derivatives, particularly their potential as S100A2-p53 protein-protein interaction inhibitors [, ]. These studies highlight the potential of developing novel anticancer agents by targeting specific protein interactions.

  • Cannabinoid-1 Receptor Antagonists: Research on cannabinoid receptor antagonists has led to the discovery of compounds with significant weight-loss efficacy in diet-induced obese mice []. This underscores the importance of exploring diverse chemical scaffolds for developing peripherally restricted CB1R antagonists for treating obesity and related metabolic disorders.

  • Allosteric Modulators of Neurotransmitter Receptors: Research highlights the discovery and characterization of allosteric modulators for neurotransmitter receptors like the α7 neuronal acetylcholine receptor and the bombesin receptor subtype-3 [, , ]. These studies exemplify the growing interest in developing allosteric ligands for their potential advantages in selectivity and efficacy compared to traditional orthosteric ligands.

1. 1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide (Razaxaban) []

  • Compound Description: Razaxaban is a potent, selective, and orally bioavailable inhibitor of factor Xa. It was developed as an anticoagulant drug and selected for clinical development based on its promising in vitro and in vivo efficacy in antithrombotic models. []

2. (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine [, ]

  • Compound Description: This compound is a key intermediate in the synthesis of factor Xa inhibitors. Its synthesis has been extensively studied, aiming to optimize its production for potential drug development. [, ]

3. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-n-5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)phenyl] benzamide (Nilotinib) [, ]

  • Compound Description: Nilotinib is a tyrosine kinase inhibitor primarily used for treating chronic myelogenous leukemia. Its pharmaceutical formulations have been investigated to enhance bioavailability and manage food effect. [, ]

4. 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine []

  • Compound Description: This compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceutical compounds. Its synthetic pathway has been explored to improve efficiency and yield. []

5. 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide []

  • Compound Description: This molecule represents a novel peripherally restricted cannabinoid-1 receptor antagonist. It has shown promising results in preclinical studies for treating obesity and metabolic syndrome. []

Properties

CAS Number

1421517-56-7

Product Name

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide

IUPAC Name

N-[3-(2-phenylimidazol-1-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C19H18F3N3O2S

Molecular Weight

409.43

InChI

InChI=1S/C19H18F3N3O2S/c20-19(21,22)16-8-4-9-17(14-16)28(26,27)24-10-5-12-25-13-11-23-18(25)15-6-2-1-3-7-15/h1-4,6-9,11,13-14,24H,5,10,12H2

InChI Key

XIUVAHDDXBLVRE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.